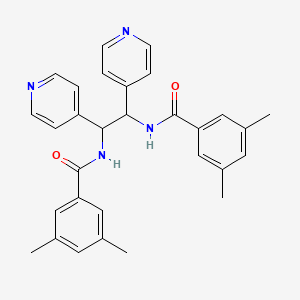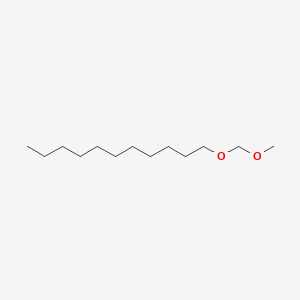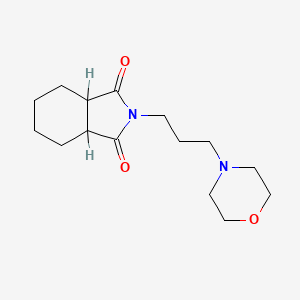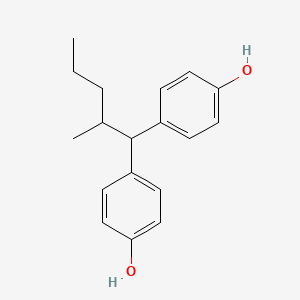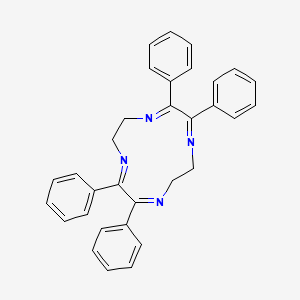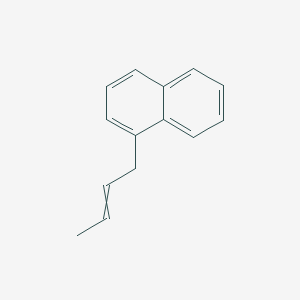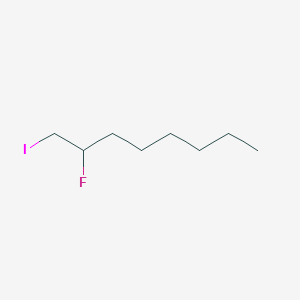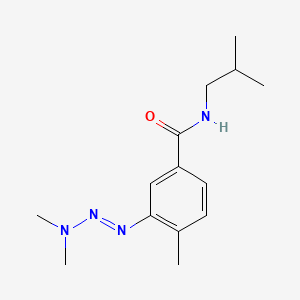
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a salicylate ester linked to a morpholine ring through a propionylamino group, with an additional methiodide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid with ethanol to form ethyl salicylate. This is followed by the introduction of the morpholinopropionylamino group through a series of reactions involving morpholine and propionyl chloride. The final step involves the quaternization of the nitrogen atom in the morpholine ring with methyl iodide to form the methiodide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the salicylate moiety may inhibit cyclooxygenase enzymes, reducing inflammation. The morpholine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Comparaison Avec Des Composés Similaires
Ethyl salicylate: A simpler ester of salicylic acid, used primarily for its fragrance and flavor properties.
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness: Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
73816-68-9 |
|---|---|
Formule moléculaire |
C17H25IN2O5 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propanoylamino]benzoate;iodide |
InChI |
InChI=1S/C17H24N2O5.HI/c1-3-24-17(22)14-5-4-13(12-15(14)20)18-16(21)6-7-19(2)8-10-23-11-9-19;/h4-5,12H,3,6-11H2,1-2H3,(H-,18,20,21,22);1H |
Clé InChI |
WEJDKQBNGXCCFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)CC[N+]2(CCOCC2)C)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


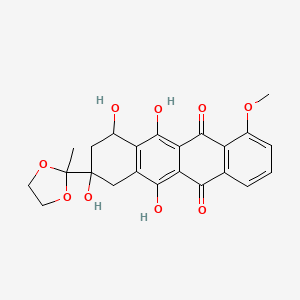
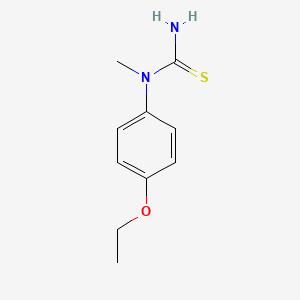
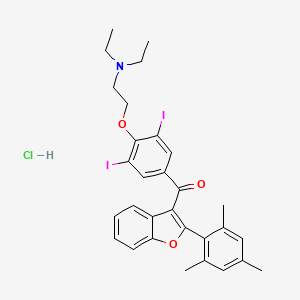
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)
![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
